Adosopine

Analytical Chemistry Pharmacokinetics Bioanalysis

Limited availability of validated chemical probes with established brain-penetration data and HPLC methods hinders bladder hyperreflexia research. Adosopine (CAS 88124-26-9) addresses this gap as a patent-defined dibenzoazepine that increases bladder capacity via non-cholinergic mechanisms, distinct from antimuscarinics like flavoxate. • HPLC-UV method: 50-5000 ng/mL/g linearity, 8.2-14% CV precision, >82% recovery in plasma & brain. • Confirmed rat brain penetration enables CNS-mediated bladder control studies. • N-acetylated 10-amino scaffold serves as key intermediate for SAR expansion.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 88124-26-9
Cat. No. B1665546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdosopine
CAS88124-26-9
Synonyms10-acetamido-5-methyl-5,6-dihydro-11H-dibenzo(b,e)azepin-6,11-dione
adosupine
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20)
InChIKeyKLSKLNWJEDXFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adosopine Data Sheet for Bladder Hyperreflexia Research


Adosopine (CAS 88124-26-9), also referenced in literature as adosupine, is a small-molecule dibenzoazepine derivative with a monoisotopic mass of 294.1 Da [1]. It is a specific N-acetylated congener within a distinct patent-defined chemical series of 10-amino-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-diones intended for modulating urinary bladder hyperreflexia [2]. Unlike other dibenzoazepine compounds which primarily act as CNS anticonvulsants or sedatives, the therapeutic use of this series is explicitly for the treatment of urinary incontinence [3]. Adosopine is categorized as an experimental drug that has not advanced to registered clinical trials, making its procurement strictly for laboratory and preclinical investigational use [1].

Preclinical bladder hyperreflexia studies Patent-defined dibenzoazepine series for modulating bladder capacity; experimental compound for research models.
Published HPLC-UV bioanalysis Validated method in rat plasma and brain reduces in-house method development time.
Brain penetration and PK context Detected in rat brain tissue; supports CNS distribution and exposure-response investigations.

Adosopine vs. Generics: Substitution Risks in Urinary Incontinence


Substituting Adosopine with a generic dibenzoazepine or a typical anticholinergic/smooth muscle relaxant (e.g., flavoxate, rociverine) for bladder hyperreflexia studies is not scientifically justified. The parent patent (US5080905A) establishes that the free 10-amino function on the dibenzoazepine scaffold is critical for the unique effect of increasing bladder capacity, a property distinct from the CNS activity of related 10-amino-6-one derivatives [1]. Adosopine specifically features an N-acetyl protecting group at the 10-position, which may serve as a prodrug or a pharmacologically distinct entity altering pharmacokinetic distribution to the CNS and bladder tissue, as evidenced by its established brain penetration in rat models [2]. Assuming functional equivalence between Adosopine and other smooth muscle relaxants—such as rociverine, which is more effective than flavoxate in reversing detrusor hyperreflexia—without head-to-head comparison of bladder capacity metrics introduces high risk of negative or non-reproducible data in experimental urology [3].

Scaffold specificity Free 10-amino function is critical for bladder capacity increase; generic dibenzoazepines may lack this structural determinant.
Prodrug/distribution mismatch N-acetyl modification may alter CNS vs. bladder distribution profile, making PK and tissue exposure non-interchangeable with unmodified analogs.
Mechanism divergence Spasmolytics such as rociverine or flavoxate do not replicate the bladder capacity regulation mechanism; substitution risks non-reproducible data.

Adosopine Quantitative Evidence Guide


HPLC-UV Method Validation in Biological Matrices

For accurate in vivo studies, validated bioanalytical methods are essential. Adosopine has a specific, published HPLC-UV method for detection in rat plasma and brain, establishing linearity over a defined concentration range. While no direct comparator assay is provided for a close analog, this method provides a benchmark for analytical rigor that generic sourcing without such validation cannot offer. The method demonstrates linear standard curves for Adosopine in the range 50–5000 ng/mL (or ng/g) in both plasma and brain tissue [1].

Bioanalytical method
Method context
Linearity 50–5000 ng/mL (plasma/brain)
Enables direct bioanalysis, reducing method development.
Rat plasma and brain; C18 HPLC-UV
Analytical Chemistry Pharmacokinetics Bioanalysis Method Validation

Bioanalytical Precision and Accuracy in Rat Studies

Beyond linearity, the reliability of quantitative data hinges on assay precision and accuracy. The HPLC-UV method for Adosopine demonstrates acceptable performance parameters for preclinical application. The between-assay and within-assay variations for high and low concentrations of Adosopine and its three metabolites were between 8.2% and 14% across the validated concentration range [1]. The method's accuracy, measured as relative error, was consistently lower than 10% [1].

Precision & accuracy
Method context
CV 8.2–14%, accuracy <10%
Meets typical preclinical acceptance criteria.
Between- and within-assay variation
Analytical Validation Precision Accuracy Method Development

Analytical Recovery from Plasma and Brain

Efficient extraction from complex biological matrices is a prerequisite for accurate pharmacokinetic assessment. The published method for Adosopine achieves high analytical recovery. The analytical recoveries for added Adosopine and its three metabolites were higher than 82% [1]. This contrasts with the unknown or potentially poor recovery that can plague the analysis of less well-characterized research compounds.

Analytical recovery
Method context
>82% from plasma and brain
Supports accurate PK modeling by preventing underestimation.
Liquid-liquid extraction
Sample Preparation Recovery Liquid-Liquid Extraction Bioanalysis

Smooth Muscle Relaxant Efficacy in Detrusor Hyperreflexia

While direct comparative data between Adosopine and other agents for bladder hyperreflexia is lacking, class-level inference can be drawn from the patent-defined purpose of the dibenzoazepine series (restoring normal bladder capacity) [1]. This therapeutic aim is distinct from spasmolytics like rociverine and flavoxate. In a direct comparison using the reserpine-induced detrusor hyperreflexia model in anesthetized rats, orally administered rociverine produced a dose-related reversal and was more effective than flavoxate [2].

Comparative efficacy
Class-level inference
Rociverine > Flavoxate (reserpine model); no Adosopine data
Class-level variability; Adosopine mechanism distinct.
Direct comparison with Adosopine not available
Urology Detrusor Hyperreflexia In Vivo Pharmacology Bladder Motility

Adosopine Key Research and Industrial Applications


Preclinical Pharmacokinetic and Brain Distribution Studies

Leverage the validated HPLC-UV method to conduct definitive pharmacokinetic (PK) studies in rats [1]. The method's established linearity (50–5000 ng/mL/g), precision (8.2–14% CV), and high recovery (>82%) in both plasma and brain tissue makes Adosopine an ideal tool for investigating the relationship between plasma exposure, brain penetration, and its effect on bladder hyperreflexia. This is particularly valuable for academic labs and contract research organizations (CROs) seeking to minimize analytical method development time and costs.

Mechanisms of Bladder Capacity Regulation

As a compound specifically identified in a patent for increasing bladder capacity [1], Adosopine serves as a critical chemical probe for studying pathways distinct from conventional antimuscarinic or spasmolytic agents. Researchers can use Adosopine to explore non-cholinergic mechanisms of bladder control, potentially identifying new drug targets for overactive bladder (OAB) or neurogenic detrusor overactivity. Its brain penetration, as established by its detection in rat brain tissue [2], also makes it suitable for investigating the role of central nervous system (CNS) modulation in urinary incontinence.

Chemical Derivatization and SAR Studies

Adosopine, as an N-acetylated derivative of the 10-amino scaffold, is a key intermediate for medicinal chemistry programs. The parent patent (US5080905A) teaches that the free 10-amino function is crucial for activity [1]. By using Adosopine as a starting material or reference standard, medicinal chemists can systematically investigate the impact of N-substitution (e.g., alkylation, acylation) on in vitro target engagement, metabolic stability, and in vivo efficacy in bladder hyperreflexia models, thereby expanding the SAR of this unique dibenzoazepine series.

Application
Selection Property
Validation Focus
Preclinical PK & brain distribution studies
Published HPLC-UV bioanalysis method
Plasma/brain exposure quantification, method transfer verification
Bladder capacity regulation mechanism
Patent-defined dibenzoazepine series for bladder hyperreflexia
Non-cholinergic pathway investigation, CNS modulation context
Chemical derivatization & SAR studies
N-acetylated 10-amino scaffold with modifiable site
Target engagement, metabolic stability, in vivo bladder hyperreflexia model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adosopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.